2-(5-Chloro-1H-indazol-3-YL)acetic acid
Overview
Description
2-(5-Chloro-1H-indazol-3-YL)acetic acid is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
It is known that indazole derivatives, which include this compound, have been studied for their interaction with various biological targets .
Biochemical Pathways
It is known that indazole derivatives can influence various biological pathways .
Result of Action
2-(5-Chloro-1H-indazol-3-YL)acetic acid: is known to be a germination enhancer used to increase the rate of reproduction in plants . It has been shown to stimulate parthenogenesis in aphids and inhibit 2,6-dichlorobenzoic acid-induced germination inhibition .
Biochemical Analysis
Biochemical Properties
It has been shown to have analgesic properties and inhibit desorption of stored lipid droplets . It is also an antibacterial agent that has been shown to have a high level of activity against staphylococci and other bacteria . This compound also exhibits anti-inflammatory activity, which may be due to its ability to inhibit prostaglandin synthesis .
Cellular Effects
It has been shown to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Molecular Mechanism
It is known to inhibit prostaglandin synthesis, which could explain its anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1H-indazol-3-YL)acetic acid typically involves multiple steps starting from benzaldehyde. The process includes:
Chlorination: Benzaldehyde is chlorinated to form 3-chlorobenzaldehyde.
Nitration: The chlorinated product undergoes nitration to yield 5-chloro-2-nitrobenzaldehyde.
Condensation: This intermediate reacts with malonic acid in the presence of formic acid and ammonium formate to produce 3-(2-nitro-5-chlorophenyl)-3-aminopropanoic acid.
Reduction and Cyclization: The final step involves reduction using hydrazine hydrate or aluminum powder, followed by cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1H-indazol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-(5-Chloro-1H-indazol-3-YL)acetic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-Chloroindazole: Shares the indazole core but lacks the acetic acid moiety, leading to different chemical properties and applications.
Uniqueness
2-(5-Chloro-1H-indazol-3-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
2-(5-chloro-2H-indazol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQMRQZOCUNAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499520 | |
Record name | (5-Chloro-2H-indazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27328-68-3 | |
Record name | (5-Chloro-2H-indazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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